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molecular formula C6H15NO3S B8336388 (R)-3-methylpentyl sulfamate

(R)-3-methylpentyl sulfamate

Cat. No. B8336388
M. Wt: 181.26 g/mol
InChI Key: MIJZLERMVKSUBU-UHFFFAOYSA-N
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Patent
US08722727B2

Procedure details

Formic acid (65 mL, 17.2 mmol) was added dropwise to neat chlorosulfonyl isocyanate (1.5 mL, 17.2 mmol) at 0° C. with rapid stirring. Vigorous gas evolution was observed during the addition process. The resulting viscous suspension was stirred for 5 min at 0° C. during which time the mixture solidified. Dichloromethane (9 mL) was added and the solution was stirred for 1 h at 0° C. then 8 h at 25° C. The reaction mixture was cooled to 0° C. and a solution of 3-methylpentan-1-ol (11.5 mmol) and pyridine (1.4 mL, 17.2 mmol) in 8 mL of dichloromethane was added dropwise. The contents were warmed to 25° C. and stirred for 3 h. The reaction mixture was treated with EtOAc (80 mL) and water (50 mL), and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organic phase was washed with brine, dried over MgSO4, filtered and then concentrated. The crude product was purified by multiple flash chromatographies (7% ethyl acetate/dichloromethane) to give 3-methylpentyl sulfamate.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)=O.Cl[S:5]([N:8]=C=O)(=[O:7])=[O:6].[CH3:11][CH:12]([CH2:16][CH3:17])[CH2:13][CH2:14][OH:15].N1C=CC=CC=1>ClCCl.O.CCOC(C)=O>[S:5](=[O:6])(=[O:7])([O:15][CH2:14][CH2:13][CH:12]([CH3:11])[CH2:16][CH3:17])[NH2:8]

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Two
Name
Quantity
11.5 mmol
Type
reactant
Smiles
CC(CCO)CC
Name
Quantity
1.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting viscous suspension was stirred for 5 min at 0° C. during which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
at 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The contents were warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by multiple flash chromatographies (7% ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S(N)(OCCC(CC)C)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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